

# Application Notes and Protocols for In Vitro Characterization of AMG 133

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## Compound of Interest

Compound Name: MHP 133

Cat. No.: B1662774

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## Introduction

AMG 133, also known as maridebart cafraglutide, is an investigational bispecific molecule for the treatment of obesity.[1] It is engineered by conjugating a fully human monoclonal anti-human glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist antibody to two glucagon-like peptide-1 (GLP-1) analog agonist peptides via amino acid linkers.[2][3] This unique design allows AMG 133 to simultaneously antagonize the GIPR and agonize the GLP-1 receptor (GLP-1R), offering a novel approach to weight management.[4][5] Preclinical and early clinical studies have demonstrated its potential for significant weight reduction and improvement in metabolic parameters.[2][6][7]

These application notes provide detailed protocols for key in vitro assays to characterize the dual activity of AMG 133, enabling researchers to assess its potency and mechanism of action in a laboratory setting.

## Mechanism of Action

AMG 133 exerts its effects through a dual mechanism:

- **GIPR Antagonism:** The monoclonal antibody component of AMG 133 binds to and blocks the GIPR.[1] GIP is an incretin hormone that, in addition to its role in glucose metabolism, has been implicated in promoting fat storage.[8] By inhibiting GIPR signaling, AMG 133 is proposed to reduce the storage of excess nutrients.
- **GLP-1R Agonism:** The two GLP-1 analog peptides attached to the antibody backbone activate the GLP-1R.[1] GLP-1 is another incretin hormone known to suppress appetite, enhance insulin secretion, and slow gastric emptying, all of which contribute to weight loss. [9]

The combined GIPR antagonism and GLP-1R agonism are hypothesized to have synergistic effects on weight loss.

## Quantitative Data Summary

The following table summarizes the in vitro potency and binding affinity of AMG 133 from publicly available data.

Assay Type	Target Receptor	Cell Line	Parameter	Value	Reference
Binding Affinity	Human GIPR	HEK 293T	Kd	37 pM	[8]
Functional Antagonism	Human GIPR	HEK 293T	IC50	42.4 nM	[3][8]
Functional Antagonism	Cynomolgus Monkey GIPR	Not Specified	IC50	26.5 nM	[3]
Functional Antagonism	Rat GIPR	CHO	IC50	822 nM	[3]
Binding Affinity	Human GLP-1R	Not Specified	IC50	55.2 nM	[8]
Functional Agonism	Human GLP-1R	CHO-K1	EC50	24.4 pM	[8]

## Experimental Protocols

### cAMP Accumulation Assay for GIPR Antagonism and GLP-1R Agonism

This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to receptor activation or inhibition.

Objective: To determine the IC<sub>50</sub> of AMG 133 for GIPR antagonism and the EC<sub>50</sub> for GLP-1R agonism.

Materials:

- Cell Lines:
  - HEK 293T cells stably expressing human GIPR (for antagonism assay)
  - CHO-K1 cells stably expressing human GLP-1R (for agonism assay)
- Cell Culture Media: DMEM or Ham's F-12, supplemented with 10% FBS, penicillin-streptomycin.
- Assay Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
- Ligands:
  - Human GIP (for stimulating GIPR)
  - AMG 133
  - Reference GLP-1R agonist (e.g., Liraglutide)
- cAMP Assay Kit (e.g., HTRF, AlphaLISA, or ELISA-based)
- 384-well white opaque plates
- Multimode plate reader

Protocol:

Cell Seeding:

- Harvest and count the cells.
- Resuspend the cells in the appropriate culture medium.
- Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well.
- Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.

GIPR Antagonism Assay:

- Prepare a serial dilution of AMG 133 in assay buffer.
- Prepare a solution of human GIP at a concentration that elicits ~80% of the maximal response (EC<sub>80</sub>), typically around 50-90 pM.[\[10\]](#)
- Aspirate the culture medium from the cell plate and add 20 µL of assay buffer.
- Add 10 µL of the AMG 133 serial dilutions to the respective wells.
- Incubate for 15-30 minutes at room temperature.
- Add 10 µL of the GIP solution to all wells except the basal control.
- Incubate for 30-60 minutes at room temperature.
- Proceed with the cAMP detection protocol as per the manufacturer's instructions of the chosen assay kit.

GLP-1R Agonism Assay:

- Prepare a serial dilution of AMG 133 and the reference GLP-1R agonist in assay buffer.
- Aspirate the culture medium from the cell plate and add 20 µL of assay buffer.
- Add 20 µL of the AMG 133 or reference agonist serial dilutions to the respective wells.

- Incubate for 30-60 minutes at room temperature.
- Proceed with the cAMP detection protocol as per the manufacturer's instructions of the chosen assay kit.

#### Data Analysis:

- Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
- For the antagonism assay, fit the data to a four-parameter logistic equation to determine the IC50 value.
- For the agonism assay, fit the data to a four-parameter logistic equation to determine the EC50 value.

## Radioligand Competition Binding Assay for GIPR and GLP-1R

This assay measures the ability of AMG 133 to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity ( $K_i$  or IC50) of AMG 133 to GIPR and GLP-1R.

#### Materials:

- Cell Membranes: Prepared from cells overexpressing either human GIPR or human GLP-1R.
- Radioligands:
  - [125I]-GIP
  - [125I]-GLP-1
- Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4.
- AMG 133

- Non-specific binding control (e.g., high concentration of unlabeled GIP or GLP-1).
- GF/C filter plates
- Scintillation fluid
- Microplate scintillation counter

#### Protocol:

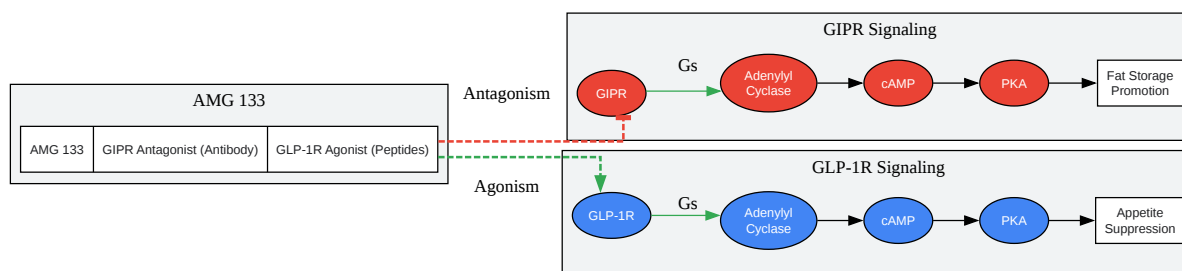
- Prepare a serial dilution of AMG 133 in binding buffer.
- In a 96-well plate, add in the following order:
  - 25  $\mu$ L of binding buffer (for total binding) or non-specific binding control.
  - 25  $\mu$ L of AMG 133 serial dilutions.
  - 25  $\mu$ L of the radioligand at a concentration close to its  $K_d$ .
  - 25  $\mu$ L of the cell membrane preparation.
- Incubate the plate for 1-2 hours at room temperature with gentle shaking.
- Harvest the membranes by rapid filtration through the GF/C filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer.
- Allow the filters to dry.
- Add scintillation fluid to each well.
- Count the radioactivity in a microplate scintillation counter.

#### Data Analysis:

- Calculate the percentage of specific binding for each concentration of AMG 133.
- Plot the percentage of specific binding against the logarithm of the AMG 133 concentration.

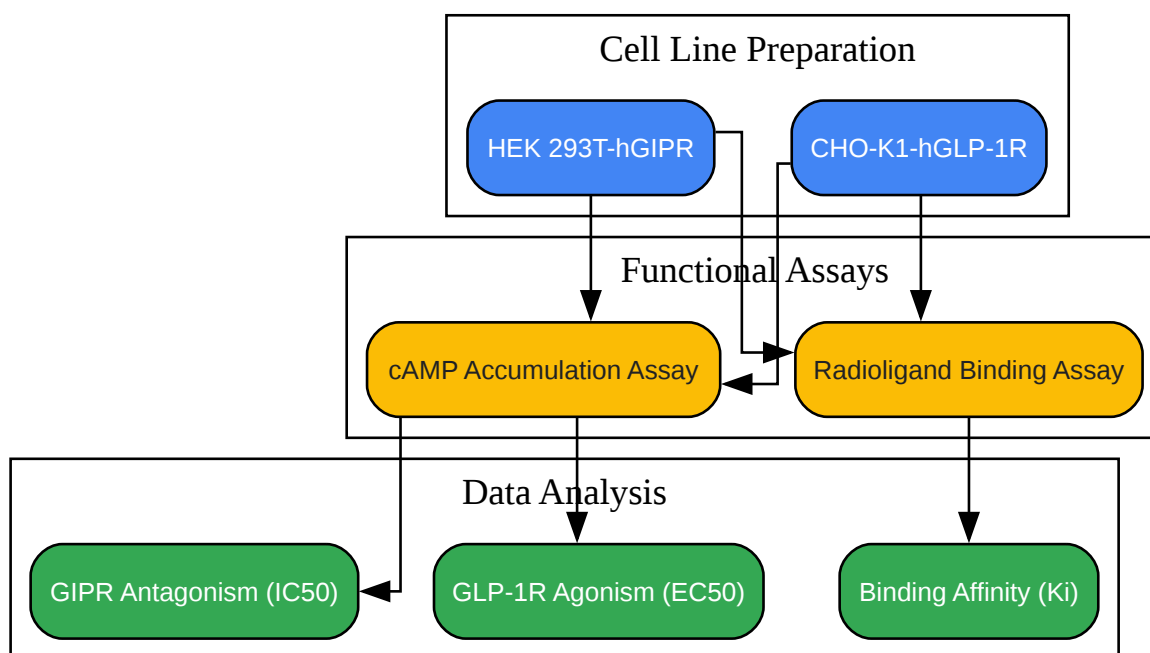
- Fit the data to a one-site competition binding equation to determine the IC50 value.
- If necessary, calculate the Ki value using the Cheng-Prusoff equation.

## Visualizations



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Caption: AMG 133 dual mechanism of action.



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Caption: In vitro characterization workflow.

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